AF-DX 384
CAS No.: 118290-26-9
Cat. No.: VC0004341
Molecular Formula: C27H38N6O2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118290-26-9 |
---|---|
Molecular Formula | C27H38N6O2 |
Molecular Weight | 478.6 g/mol |
IUPAC Name | N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide |
Standard InChI | InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) |
Standard InChI Key | MZDYABXXPZNUCT-UHFFFAOYSA-N |
SMILES | CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Canonical SMILES | CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Chemical and Pharmacological Properties of AF-DX 384
Structural and Molecular Characteristics
AF-DX 384 has a molecular formula of and a molecular weight of 478.6 g/mol . Its structure features a pyridobenzodiazepine core modified with a dipropylamino-methyl-piperidinyl ethyl group, which confers selectivity for M2/M4 receptors over other mAChR subtypes . The compound is typically supplied as a solid with ≥95% purity and is stable at -20°C .
Table 1: Binding Affinity (pKi) of AF-DX 384 at Human mAChR Subtypes
Receptor Subtype | pKi Value |
---|---|
M2 | 8.22 |
M4 | 8.00 |
M1 | 7.51 |
M3 | 7.18 |
M5 | 6.27 |
Data derived from radioligand binding assays using human recombinant receptors . |
Mechanism of Action
As a competitive antagonist, AF-DX 384 inhibits acetylcholine (ACh) binding at M2 and M4 receptors, which are primarily coupled to proteins. This action suppresses inhibitory signaling cascades, leading to increased intracellular cAMP levels and enhanced neurotransmitter release in regions such as the hippocampus and cortex . In vivo studies demonstrate that AF-DX 384 reverses scopolamine-induced cognitive deficits in rodents, highlighting its role in modulating cholinergic neurotransmission .
Research Applications in Neurophysiology and Disease Models
Autoradiographic Studies of Receptor Distribution
Autoradiography using -AF-DX 384 has revealed heterogeneous M2/M4 receptor distribution in the brain. In murine models, 2 nM -AF-DX 384 labels 77.7% M4 receptors in the caudate putamen, whereas medullary regions exhibit exclusive M2 binding . This regional variability underscores the importance of subtype-specific ligands in mapping cholinergic pathways.
Table 2: Regional Distribution of -AF-DX 384 Binding Sites in Mouse Brain
Implications in Schizophrenia Pathology
Postmortem studies of schizophrenic patients show a 28% reduction in -AF-DX 384 binding in the caudate-putamen compared to controls (104 ± 10.3 vs. 145 ± 90.1 fmol/mg tissue equivalents) . This deficit persists after accounting for antipsychotic or anticholinergic drug effects, suggesting inherent M2/M4 receptor dysregulation in schizophrenia . These findings align with clinical observations of improved negative symptoms following M4-selective agonist administration, positioning AF-DX 384 as a probe for studying cholinergic deficits in psychiatric disorders .
Technical Considerations for Experimental Use
Ligand Selectivity Challenges
While AF-DX 384 is marketed as an M2/M4-selective ligand, autoradiographic studies reveal significant M4 binding in striatal regions, necessitating co-administration of blockers like PD102807 or MT3 toxin to isolate M2-specific signals . For example, 100 nM PD102807 reduces M4 contribution in cortical binding from 41.2% to 12.4%, improving M2 resolution .
Solubility and Formulation
AF-DX 384 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM but exhibits limited aqueous solubility. Researchers recommend using fresh stock solutions to prevent precipitation in physiological buffers .
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